4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene carbamoyl group and a pyridin-2-ylmethyl substituent.
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H20N4O4S/c23-17(20-11-15-3-1-2-9-19-15)13-4-6-14(7-5-13)21-18(24)22-16-8-10-27(25,26)12-16/h1-7,9,16H,8,10-12H2,(H,20,23)(H2,21,22,24) |
InChI Key |
LXFJPKKBGIAAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Step 1: Synthesis of Tetrahydrothiophene-1,1-dioxide-3-amine
The tetrahydrothiophene-1,1-dioxide (sulfolane) derivative serves as the foundational moiety for introducing the carbamoyl group. The amine functionality at the 3-position is typically introduced via nitration followed by reduction:
- Nitration : Tetrahydrothiophene-1,1-dioxide is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C to yield 3-nitrotetrahydrothiophene-1,1-dioxide.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing tetrahydrothiophene-1,1-dioxide-3-amine with >85% yield.
Key Reaction Conditions :
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | H₂SO₄ | 72% |
| Reduction | H₂ (1 atm), 10% Pd/C | 25°C | Ethanol | 88% |
Step 2: Preparation of N-(Pyridin-2-ylmethyl)benzamide Intermediate
The benzamide segment is synthesized via amide coupling between 4-nitrobenzoyl chloride and pyridin-2-ylmethanamine:
- Activation : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.
- Coupling : Pyridin-2-ylmethanamine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(pyridin-2-ylmethyl)-4-nitrobenzamide.
- Reduction : The nitro group is reduced to an amine using hydrogenation (H₂, Pd/C) or Fe/HCl, producing 4-amino-N-(pyridin-2-ylmethyl)benzamide.
Optimized Parameters :
Step 3: Urea Bond Formation
The final step involves coupling the amine intermediates via a carbamoyl linkage. Two methodologies are prevalent:
Method A: Phosgene-Based Carbamoylation
- Phosgene Reaction : Tetrahydrothiophene-1,1-dioxide-3-amine reacts with phosgene (COCl₂) in toluene to generate the corresponding isocyanate.
- Nucleophilic Attack : The isocyanate reacts with 4-amino-N-(pyridin-2-ylmethyl)benzamide in DCM, forming the urea bond.
Method B: Carbodiimide-Mediated Coupling
- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid group of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]carbonyl}benzoic acid.
- Coupling : The activated intermediate reacts with pyridin-2-ylmethanamine in dimethylformamide (DMF), yielding the target compound.
Comparative Analysis :
| Method | Reagents | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| A | Phosgene, TEA | DCM | 68% | 92% |
| B | EDC/HOBt, DIPEA | DMF | 82% | 98% |
Method B is favored for higher yields and safety, avoiding toxic phosgene.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency by stabilizing reactive intermediates. Non-polar solvents (toluene) are suitable for phosgene-based reactions but require rigorous moisture control.
Temperature and Time
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted amines.
- Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Substitution: The benzamide and pyridin-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or pyridin-2-ylmethyl moieties .
Scientific Research Applications
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its role as a modulator of specific biological targets.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. By binding to these channels, the compound can influence various physiological processes, including pain perception, heart rate, and neuronal signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related derivatives, emphasizing substituent effects on activity and physicochemical properties:
Critical Observations
Substituent Impact on Antioxidant Activity: The target compound replaces the thiourea moiety (seen in A8/H10) with a sulfone-containing carbamoyl group. Sulfones typically improve metabolic stability and solubility compared to thioethers or thioureas but may reduce direct radical-scavenging capacity (critical in antioxidants) .
Heterocyclic Influence: Morpholine/piperidine-containing analogs (e.g., B4) show high antioxidant activity (86.7%), suggesting that nitrogenous heterocycles improve bioavailability. The target compound’s tetrahydrothiophene sulfone may mimic this effect while offering unique electronic properties .
Synthetic Accessibility :
- The synthesis of similar benzamides (e.g., ’s triazine-benzamide derivative) employs coupling reagents like HBTU, indicating feasible scalability for the target compound .
Q & A
Q. What are the key considerations for synthesizing 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide with high purity?
- Methodological Answer : Synthesis requires careful optimization of coupling agents (e.g., carbodiimides) for the urea and benzamide linkages. Critical parameters include stoichiometric control of the tetrahydrothiophene-1,1-dioxide carbamoyl intermediate and pyridinylmethylamine to avoid side reactions (e.g., over-acylation). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acidic mobile phase) is essential to isolate the product . Reaction monitoring via TLC or LC-MS ensures intermediate stability, as the sulfone group in the tetrahydrothiophene moiety may hydrolyze under prolonged acidic/basic conditions .
Q. How can the compound’s structure be validated post-synthesis?
- Methodological Answer : Use a combination of / NMR to confirm the urea linkage (NH protons at δ 8.2–8.5 ppm) and sulfone group (SO symmetry in IR at ~1300 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight. X-ray crystallography may resolve conformational ambiguities, particularly around the pyridinylmethyl group’s spatial orientation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) often arise from solubility differences. Address this by pre-dissolving the compound in DMSO with <0.1% final concentration to prevent micelle formation. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding . For example, if conflicting data arise in kinase inhibition studies, orthogonal assays (e.g., radioactive ATP-binding vs. fluorescence polarization) can clarify off-target effects .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to evaluate the sulfone group’s electron-withdrawing effects on urea hydrogen-bonding capacity. Molecular dynamics simulations (Amber or GROMACS) predict solubility by analyzing solvation shells around the pyridinylmethyl and benzamide groups. ADMET predictors (e.g., SwissADME) highlight metabolic liabilities, such as CYP3A4-mediated oxidation of the tetrahydrothiophene ring, guiding halogenation or methyl-group substitutions to improve metabolic stability .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time/temperature) and characterize each batch via NMR purity (>95%). Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-assay variability. For cellular uptake studies, employ LC-MS/MS quantification with isotopically labeled internal standards (e.g., -benzamide analog) to control for extraction efficiency .
Contradiction Analysis Example
Issue : Inconsistent IC values in kinase inhibition assays.
Resolution :
- Hypothesis : Differential binding due to compound aggregation.
- Test : Add 0.01% Tween-20 to assay buffer to disrupt aggregates. Re-evaluate activity; if IC decreases, aggregation was a factor.
- Outcome : Revised IC of 50 nM (vs. initial 250 nM), aligning with SPR binding data (K = 48 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
